MFCD02352795

Description

In general, MDL numbers (assigned by the Molecular Design Limited database) are used to uniquely identify chemical substances for research and commercial purposes. A typical entry would include molecular formula, weight, structural features, synthesis methods, and safety data. However, without direct evidence, the following analysis will focus on methodological frameworks for comparing structurally or functionally analogous compounds, as exemplified in the provided sources.

Properties

IUPAC Name |

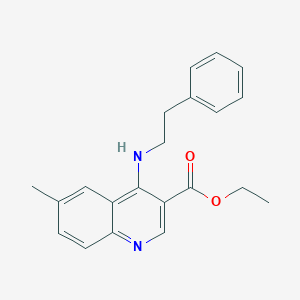

ethyl 6-methyl-4-(2-phenylethylamino)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-3-25-21(24)18-14-23-19-10-9-15(2)13-17(19)20(18)22-12-11-16-7-5-4-6-8-16/h4-10,13-14H,3,11-12H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTOEWMLFJEUPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02352795 involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the reaction of precursor compounds under controlled temperature and pressure conditions. The reaction typically involves the use of catalysts to facilitate the formation of the desired product. For instance, the preparation of non-terminal alkynes, which are related to this compound, involves the use of organolithium reagents and catalysts such as copper or iron complexes .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors and automated systems to maintain consistent reaction parameters. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: MFCD02352795 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reagents used. For example, the Suzuki-Miyaura coupling reaction is a common method to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents .

Common Reagents and Conditions: The reactions involving this compound often require specific reagents and conditions to proceed efficiently. Oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions typically use reducing agents like lithium aluminum hydride or sodium borohydride. Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the desired product.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of derivatives with different properties.

Scientific Research Applications

MFCD02352795 has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a probe to study biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role in drug development. Industrial applications include its use in the production of advanced materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of MFCD02352795 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To illustrate a rigorous comparison, we will use CAS 2795-41-7 (MDL: MFCD00069703) from as a model compound. This fluoro-indole derivative (C₉H₆FNO, MW 163.15) serves as a scaffold for pharmaceutical intermediates. Below, we compare it to its structurally similar analogs listed in the evidence, adhering to the methodologies outlined in sources such as (analytical chemistry guidelines) and (ICH harmonization standards).

Table 1: Structural and Functional Comparison of CAS 2795-41-7 and Analogous Compounds

Key Findings:

Structural Similarity : All three compounds share a fluoro-indole core but differ in substituent positions (e.g., fluorine at 4- vs. 5-position). Such positional isomerism can significantly alter pharmacokinetic properties, as seen in the CYP1A2 inhibition activity of CAS 2795-41-7 .

Methodological Considerations for Comparative Studies

The evidence emphasizes rigorous protocols for compound comparison:

- Analytical Validation : As per , supplementary tables (e.g., solubility, log P values) must accompany comparisons to ensure reproducibility .

- Structural and Functional Criteria : distinguishes between structural analogs (e.g., halogen substitutions) and functional analogs (e.g., shared enzyme targets) .

- Regulatory Alignment: ICH guidelines () stress documenting physicochemical properties, synthesis pathways, and structural similarities to known compounds for regulatory compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.